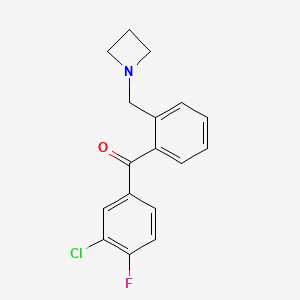

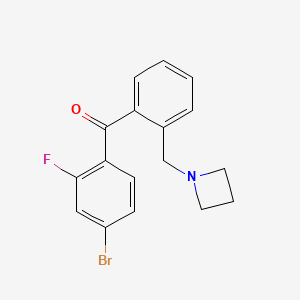

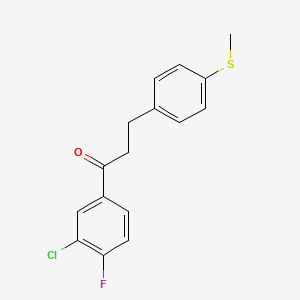

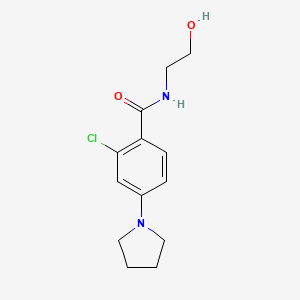

2-Chloro-N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)-benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

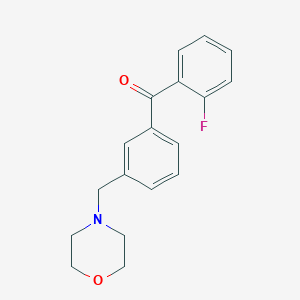

2-Chloro-N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)-benzenecarboxamide, also known as chloro-N-ethyl-pyrrolidine-2-carboxamide (CEPC) is a synthetic, organic compound that has been the subject of extensive scientific research. CEPC is a member of the pyrrolidine family, which consists of compounds that have a five-membered ring structure containing nitrogen and a carbon-carbon double bond. CEPC has been studied for its potential applications in both scientific research and medical applications.

Aplicaciones Científicas De Investigación

Crystalline Forms and Characterization

4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, closely related to 2-Chloro-N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)-benzenecarboxamide, has been studied for its polymorphs. Two crystalline forms were characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13 C-NMR spectroscopy. These methods differentiated the polymorphs and determined their thermal stability and molecular vibrations (Yanagi et al., 2000).

Antimicrobial Activity

Studies involving derivatives of similar compounds have shown potential in antimicrobial applications. For instance, derivatives of 3-chloro-1-benzothiophene-2-carbonylchloride, which is structurally related, exhibited antibacterial and antifungal activities. This highlights the possibility of antimicrobial properties in related compounds (Naganagowda & Petsom, 2011).

Supramolecular Photocyclodimerization

The compound TKS159, similar to 2-Chloro-N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)-benzenecarboxamide, has been used in supramolecular photocyclodimerization of 2-anthracenecarboxylic acid, showing potential in chiral synthesis and photoreactive applications. The process yielded chiral products with good enantiomeric excesses (Mizoguchi et al., 2006).

Polymer Synthesis

Compounds with similar structures have been used in the synthesis of aromatic polyamides. These polymers exhibited desirable properties such as solubility in aprotic solvents, good film-forming ability, and high thermal stability, suggesting potential use in material science and engineering (Yang, Hsiao & Yang, 1996).

Ring Halogenation Studies

Ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts were explored, which is relevant for the chemical modification of compounds like 2-Chloro-N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)-benzenecarboxamide. This research aids in understanding halogenation reactions in similar organic compounds (Bovonsombat & Mcnelis, 1993).

Propiedades

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-12-9-10(16-6-1-2-7-16)3-4-11(12)13(18)15-5-8-17/h3-4,9,17H,1-2,5-8H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAFXAOIAJRLDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(=O)NCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)-benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.